molecular formula C24H32N2O5S2 B2919457 2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine CAS No. 865611-83-2

2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine

Cat. No.: B2919457
CAS No.: 865611-83-2
M. Wt: 492.65
InChI Key: USAJDCGEAHETNM-UHFFFAOYSA-N
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Description

This compound is a bis-sulfonamide derivative featuring two 2-methylpiperidine groups linked via a phenoxy-bridged benzenesulfonyl scaffold.

Properties

IUPAC Name

2-methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S2/c1-19-7-3-5-17-25(19)32(27,28)23-13-9-21(10-14-23)31-22-11-15-24(16-12-22)33(29,30)26-18-6-4-8-20(26)2/h9-16,19-20H,3-8,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAJDCGEAHETNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine involves multiple steps. One common synthetic route includes the reaction of 2-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl piperidine intermediate. This intermediate is then reacted with a phenoxybenzenesulfonyl chloride under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 3ae/3af
  • Structure: N-(Carbamoylmethyl)-2-{4-[(5/6-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide.
  • Key Features : Incorporates a benzimidazole core with sulfinyl and sulfonyl linkages.
  • Synthesis : Yield of 73% (1:1 ratio of 5-methoxy/6-methoxy isomers) via nucleophilic substitution and oxidation .
  • NMR Data : ¹H-NMR (DMSO-d6) shows distinct shifts for methoxy (δ 3.70–3.85 ppm) and sulfonyl protons (δ 7.90–8.20 ppm), indicating electronic effects from substituents .
Compound 3ag
  • Structure : Trifluoroethoxy-substituted pyridylmethylsulfinyl benzimidazole.
  • Key Features: The trifluoroethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Synthesis : 79% yield, with ¹H-NMR (DMSO-d6) showing downfield shifts for trifluoroethoxy protons (δ 4.60–4.75 ppm) .
Compound 3ah
  • Structure : Methoxypropoxy-substituted pyridylmethylsulfinyl benzimidazole.
  • Key Features : The methoxypropoxy chain improves solubility in polar solvents.
  • Synthesis : 72% yield; ¹H-NMR (DMSO-d6) confirms the presence of methoxypropoxy protons (δ 3.40–3.55 ppm) .
Comparison with Target Compound
  • Structural Differences : The target compound lacks benzimidazole and sulfinyl groups but retains dual sulfonyl and piperidine motifs. This may reduce redox sensitivity compared to sulfinyl-containing analogs like 3ae–3ah .

Sulfonamide Derivatives in Medicinal Chemistry

Pyridine-Based Sulfonamides
  • Example: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine.
  • Key Features : Chloro and substituted phenyl groups enhance binding to hydrophobic enzyme pockets.
  • Activity : Demonstrated inhibitory effects against kinases and proteases in preclinical studies .
Perfluorinated Benzenesulfonyl Compounds
  • Example : Sodium salts of perfluorooctyloxybenzenesulfonic acid (CAS 41674-07-1).
  • Key Features : Fluorinated chains confer extreme chemical stability and resistance to degradation.
Comparison with Target Compound
  • Bioactivity Potential: The target compound’s non-fluorinated structure may offer better biodegradability compared to perfluorinated analogs .
  • Target Selectivity : Dual piperidine moieties could enhance selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) over simpler sulfonamides .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3ae/3af Perfluorinated Analog (CAS 41674-07-1)
Molecular Weight ~600 g/mol ~650 g/mol ~650 g/mol
LogP (Predicted) 3.5–4.0 2.8–3.2 >5.0
Aqueous Solubility Low Moderate Very Low
Metabolic Stability Moderate High (sulfinyl) Extremely High
Synthetic Yield Not Reported 73–97% Industry-scale (≥90%)

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s methods, though yields and purity data are unavailable.
  • Biological Data Gap: No direct activity data exist for the target compound, unlike analogs such as 3ag (antimicrobial) or pyridine-based sulfonamides (kinase inhibitors) .
  • Safety Profile: Non-fluorinated structures may avoid the toxicity concerns of perfluorinated compounds but require empirical validation .

Biological Activity

The compound 2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is a complex organic molecule characterized by a piperidine core with multiple functional groups, including sulfonyl and phenoxy moieties. This structural complexity suggests significant potential for various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C19H26N2O4S2
  • Molecular Weight: 402.55 g/mol

The presence of the sulfonyl group is particularly noteworthy due to its association with various pharmacological effects, including antibacterial and anti-inflammatory activities.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities. These include:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds with similar structures. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under discussion is expected to exhibit comparable activity due to its sulfonyl group.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Sulfonamide derivatives are known for their role as acetylcholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer's disease . Additionally, they may inhibit urease, an enzyme implicated in certain gastrointestinal disorders.

Anti-inflammatory Effects

Compounds featuring piperidine structures often demonstrate anti-inflammatory properties. The dual action of this compound could provide therapeutic benefits in conditions characterized by inflammation .

Case Studies and Research Findings

A detailed examination of related compounds provides insight into the biological activity of This compound :

Compound NameStructural FeaturesBiological Activity
4-(2-Methylpiperidin-1-yl)benzene sulfonamidePiperidine ring with sulfonamideAntimicrobial
N-(4-sulfamoylphenyl)-N'-methylpiperazinePiperazine ring with sulfonamideAnti-inflammatory
3-(2-Methylpiperidin-1-yloxy)anilinePiperidine ether derivativeCNS activity

These compounds demonstrate that the presence of a piperidine ring and sulfonamide functionalities can lead to significant biological effects, suggesting that This compound may similarly impact various biological pathways .

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies typically involve:

  • Molecular Docking: To predict binding affinities with target proteins.
  • In vitro Assays: To evaluate biological efficacy against specific pathogens or enzymes.

Preliminary docking studies indicate that the compound may bind effectively to active sites of relevant enzymes, potentially inhibiting their activity and leading to therapeutic effects .

Q & A

Basic: What are the optimal synthetic routes for synthesizing 2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

  • Step 1: React 4-hydroxybenzenesulfonyl chloride with 2-methylpiperidine in dichloromethane (DCM) using NaOH as a base to form the intermediate 4-[(2-methylpiperidin-1-yl)sulfonyl]phenol .
  • Step 2: Couple this intermediate with another benzenesulfonyl chloride derivative via nucleophilic aromatic substitution. Purification is achieved using column chromatography (n-hexane/EtOAC gradients) or recrystallization .
  • Characterization:
    • NMR: Key proton signals include aromatic protons (~6.8–7.5 ppm) and piperidine methyl groups (~1.2–1.5 ppm) .
    • HPLC: Use a methanol-buffer mobile phase (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) to confirm ≥95% purity .

Basic: How can researchers mitigate hazards associated with handling this compound during synthesis?

Methodological Answer:
Safety protocols include:

  • Hazard Codes: H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) require PPE (gloves, goggles, fume hoods) .
  • Storage: Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of sulfonyl groups .
  • Waste Disposal: Neutralize acidic/byproduct residues with sodium bicarbonate before disposal .

Advanced: What computational strategies can predict reaction pathways and optimize yields for this compound’s synthesis?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model sulfonylation transition states and identify energetically favorable pathways .
  • Reaction Path Screening: Tools like GRRM (Global Reaction Route Mapping) evaluate intermediates and side-products, reducing trial-and-error experimentation .
  • Machine Learning: Train models on existing piperidine sulfonylation datasets to predict optimal solvent/base combinations (e.g., DCM/NaOH vs. THF/TEA) .

Advanced: How can structural modifications of the piperidine or sulfonyl groups alter bioactivity?

Methodological Answer:

  • Piperidine Modifications: Introduce substituents (e.g., fluoro, hydroxy) at the 2-methyl position to assess steric/electronic effects on target binding. For example, 4-methoxy sulfonyl derivatives show enhanced solubility and receptor affinity .
  • Sulfonyl Group Tuning: Replace benzenesulfonyl with pyridinylsulfonyl groups to modulate electron-withdrawing effects and improve metabolic stability .
  • SAR Studies: Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate substituent effects with activity .

Advanced: What analytical techniques resolve contradictions in purity assessments between HPLC and elemental analysis?

Methodological Answer:

  • HPLC-DAD/MS: Confirm peak homogeneity and detect trace impurities (e.g., sulfonic acid byproducts) not resolved by UV detectors .
  • Elemental Analysis Reconciliation: Discrepancies in C/H/N ratios may arise from hygroscopicity or residual solvents. Use Karl Fischer titration and TGA to quantify water/solvent content .
  • Cross-Validation: Compare results with high-resolution mass spectrometry (HRMS) to verify molecular formula accuracy .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Incubate in 0.1M HCl/NaOH at 40°C for 24h; monitor degradation via HPLC .
    • Oxidative Stress: Treat with 3% H₂O₂ to assess sulfonyl group stability .
  • Kinetic Analysis: Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Advanced: What in silico tools model the compound’s environmental fate or biodegradation?

Methodological Answer:

  • EPI Suite™: Predict biodegradability (e.g., BIOWIN models) and bioaccumulation potential based on logP (calculated ~3.2 for this compound) .
  • Molecular Dynamics Simulations: Simulate interactions with soil/enzymes to identify persistent fragments (e.g., sulfonamide groups) .

Basic: What spectroscopic benchmarks distinguish this compound from structurally similar derivatives?

Methodological Answer:

  • ¹³C-NMR: The sulfonyl-linked aromatic carbons resonate at ~125–140 ppm, while piperidine carbons appear at 25–50 ppm .
  • IR Spectroscopy: Sulfonyl S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) are key markers; absence indicates incomplete sulfonylation .

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